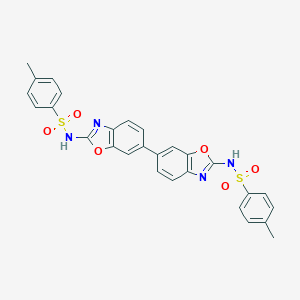
N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide, also known as FMPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medical research. FMPA is a pyridazine-based compound that has shown promising results in various studies, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide involves the inhibition of the enzyme topoisomerase II, which is responsible for the regulation of DNA replication and transcription. By inhibiting this enzyme, N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. Studies have also shown that N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide has anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide is its potency against cancer cells, making it a valuable tool for cancer research. However, N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide's mechanism of action is not yet fully understood, which may limit its potential applications. Additionally, N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide's synthesis is complex and time-consuming, which may hinder its widespread use in research.
Future Directions
There are several future directions for the study of N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide. One area of interest is the development of more efficient synthesis methods for N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide, which would enable its wider use in research. Another area of interest is the elucidation of N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide's mechanism of action, which would provide valuable insights into its potential applications in cancer therapy. Additionally, further studies are needed to explore N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide's potential applications in the treatment of other diseases, such as inflammatory disorders.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide involves a multi-step process that begins with the reaction between 4-fluoroaniline and 2-bromoacetylacetone to produce an intermediate compound. This intermediate is then reacted with hydrazine hydrate to form the pyridazine ring, which is subsequently functionalized with an acetamide group to yield N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide.
Scientific Research Applications
N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide has been extensively studied for its potential applications in cancer research. Studies have shown that N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide has potent cytotoxic effects on a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
properties
Molecular Formula |
C13H14FN3O2 |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide |
InChI |
InChI=1S/C13H14FN3O2/c1-8-6-9(13(19)17-16-8)7-12(18)15-11-4-2-10(14)3-5-11/h2-5,9H,6-7H2,1H3,(H,15,18)(H,17,19) |
InChI Key |
MNRZATAXCVOLFN-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)C(C1)CC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC1=NNC(=O)C(C1)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)






![N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid](/img/structure/B296122.png)
![2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B296127.png)
![3-{8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate](/img/structure/B296129.png)
![6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296130.png)